N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3,3-dimethylbutanamide
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Overview
Description
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3,3-dimethylbutanamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes a piperidine ring and a methoxyphenyl group, making it a valuable subject for studies in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3,3-dimethylbutanamide is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. It catalyzes the conversion of prothrombin to thrombin, a key step in the coagulation process .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, thereby inhibiting its activity . This compound has a high selectivity for FXa, with an inhibitory constant of 0.08 nM for human FXa . It inhibits both free and prothrombinase-bound FXa activity in vitro .
Biochemical Pathways
By inhibiting FXa, this compound disrupts the coagulation cascade, reducing thrombin generation . This leads to a decrease in platelet aggregation, as thrombin is a potent platelet activator . Therefore, the compound indirectly inhibits platelet aggregation by reducing thrombin generation .
Pharmacokinetics
This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by this compound results in a reduction in thrombin generation and, consequently, platelet aggregation . This leads to antithrombotic efficacy, as demonstrated in pre-clinical studies in animal models .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3,3-dimethylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloronitrobenzene with piperidine to form an intermediate, which is then subjected to further reactions to introduce the methoxy and butanamide groups . The reaction conditions often include the use of sodium chlorite for oxidation and mild conditions to ensure high efficiency and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for cost-effectiveness and scalability, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3,3-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form lactams under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The methoxy group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include sodium chlorite for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions are typically mild to moderate, ensuring high selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with unique properties that can be tailored for specific applications .
Scientific Research Applications
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3,3-dimethylbutanamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and methoxyphenyl compounds, such as:
Apixaban: A direct inhibitor of activated factor X (FXa) used in the treatment of thromboembolic disorders.
Rivaroxaban: Another FXa inhibitor with a similar mechanism of action.
Uniqueness
What sets N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3,3-dimethylbutanamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research applications and a valuable tool for developing new therapeutic agents .
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)12-16(21)19-13-8-9-14(15(11-13)23-4)20-10-6-5-7-17(20)22/h8-9,11H,5-7,10,12H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYMIOMOMPEILN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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